Topoisomerase II|A-IN-2
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Overview
Description
Topoisomerase II|A-IN-2 is a compound that inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication, transcription, and chromosome segregation. Topoisomerase II is responsible for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II|A-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Topoisomerase II|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA manipulation and enzyme inhibition.
Biology: Helps in understanding the role of topoisomerase II in cellular processes and its impact on DNA topology.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, leading to DNA damage and cell death in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug screening assays
Mechanism of Action
Topoisomerase II|A-IN-2 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the transient DNA double-strand breaks created during the enzyme’s catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets include the ATPase domain and the DNA cleavage-rejoining core of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory properties
Uniqueness
Topoisomerase II|A-IN-2 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of potency and selectivity compared to other inhibitors. Its distinct chemical structure also allows for modifications that can enhance its therapeutic potential and reduce side effects .
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(5-oxopyrido[3,2-a]phenoxazine-9-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C22H20N4O5/c23-14(22(29)30)5-1-2-8-25-21(28)12-6-7-15-17(10-12)31-18-11-16(27)19-13(20(18)26-15)4-3-9-24-19/h3-4,6-7,9-11,14H,1-2,5,8,23H2,(H,25,28)(H,29,30)/t14-/m0/s1 |
InChI Key |
PWXZZXFILXVNSF-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NCCCC[C@@H](C(=O)O)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NCCCCC(C(=O)O)N)N=C1 |
Origin of Product |
United States |
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